1-Cyclopentyl-3-(2-methylpropyl)thiourea

Descripción

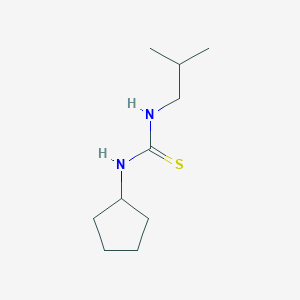

1-Cyclopentyl-3-(2-methylpropyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other nitrogen of the thiourea core (SC(NR₁)(NR₂)). Thioureas are organosulfur compounds where sulfur replaces the oxygen atom found in urea, leading to distinct electronic and steric properties. The cyclopentyl group introduces conformational rigidity, while the branched 2-methylpropyl substituent contributes to hydrophobicity.

Propiedades

Fórmula molecular |

C10H20N2S |

|---|---|

Peso molecular |

200.35 g/mol |

Nombre IUPAC |

1-cyclopentyl-3-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |

Clave InChI |

CRDCBHZOGAUJGC-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=S)NC1CCCC1 |

SMILES canónico |

CC(C)CNC(=S)NC1CCCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thiourea vs. Urea Analogues

Replacing oxygen (urea) with sulfur (thiourea) significantly alters reactivity and biological activity. For example:

- Phenyl-substituted analogues : A urea analogue with a phenyl group (13b) exhibited 76.3% activity, whereas its thiourea counterpart (14e) showed 49.7% activity . This disparity may arise from sulfur’s larger atomic radius and lower electronegativity, affecting hydrogen bonding and electronic interactions with targets.

- p-Tolyl and p-methoxyphenyl derivatives : Both urea (13d: 20.1%, 13j: 12.6%) and thiourea (14f: 19.2%, 14g: 13.3%) analogues with these substituents displayed low activity, suggesting steric hindrance or reduced electronic compatibility with receptors .

Substituent Effects

- Amino acid moieties: Thiourea derivatives with amino acid groups (e.g., M1 and M2) demonstrated enhanced anti-amoebic activity compared to unmodified thiourea, likely due to improved hydrophilicity and receptor selectivity .

- Alkyl vs. aryl groups : The cyclopentyl group in 1-Cyclopentyl-3-(2-methylpropyl)thiourea may confer better metabolic stability compared to phenyl-substituted thioureas, which are prone to oxidative metabolism .

Anti-Amoebic Activity

- Amino acid-modified thioureas (M1/M2) showed higher efficacy against Acanthamoeba than chlorhexidine, attributed to their interaction with membrane transport proteins .

- Hydrophobic substituents like 2-methylpropyl may enhance membrane penetration, but excessive hydrophobicity could reduce solubility, as seen in analogues with bulky aryl groups .

Metabolic and Toxicological Profiles

- Metabolism : N-(5-chloro-2-methylphenyl)-N’-(2-methylpropyl)thiourea undergoes species-dependent metabolism, forming glutathione adducts that influence toxicity .

- Hepatotoxicity : Structural analogs like sudoxicam highlight the risk of reactive metabolite formation, suggesting that the cyclopentyl group in this compound might mitigate such issues by reducing metabolic activation .

Physicochemical Properties

Solubility and Stability

Crystallographic Data

- 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea (C₁₆H₂₄N₂OS) crystallizes in a triclinic system with N–H···S hydrogen bonds influencing packing stability .

- The title compound in (C₂₀H₂₆N₂OS) adopts a planar thiourea core, with crystal packing driven by hydrogen bonding and van der Waals interactions .

Data Tables

Table 1: Activity Comparison of Thiourea and Urea Analogues

Table 2: Physicochemical Properties of Selected Thioureas

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.